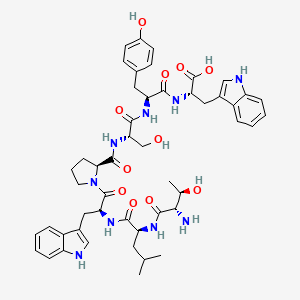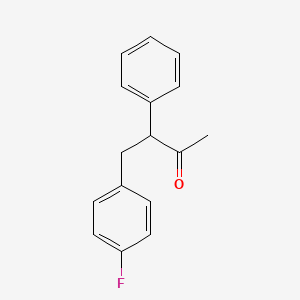
3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine: is a complex organic compound characterized by the presence of nitro groups and phenyl rings attached to a thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine typically involves multi-step organic reactions. One common approach is the nitration of a precursor thiophene compound followed by the introduction of phenyl groups through substitution reactions. The nitration process often requires the use of concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to ensure selective nitration at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups in 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic properties.
Biology and Medicine: While specific biological applications of this compound are less common, derivatives of nitro and phenyl-substituted thiophenes have been explored for their potential antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its structural properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine largely depends on its application. In chemical reactions, the nitro groups act as electron-withdrawing groups, influencing the reactivity of the compound. In potential biological applications, the compound may interact with cellular components through its nitro and phenyl groups, leading to various biochemical effects.
Comparison with Similar Compounds
3,4-Dinitroaniline: Similar in having nitro groups but lacks the thiophene core and phenyl substitutions.
2,4-Dinitrophenylhydrazine: Contains nitro groups and phenyl rings but differs in the core structure and functional groups.
3,5-Dinitrobenzoic acid: Another nitro-substituted aromatic compound with different functional groups and applications.
Uniqueness: 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine is unique due to its combination of a thiophene core with multiple nitro and phenyl groups. This structure imparts distinct electronic properties, making it valuable for specific applications in materials science and organic electronics.
Properties
CAS No. |
875629-59-7 |
|---|---|
Molecular Formula |
C28H20N4O4S |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
3,4-dinitro-2-N,2-N,5-N,5-N-tetraphenylthiophene-2,5-diamine |
InChI |
InChI=1S/C28H20N4O4S/c33-31(34)25-26(32(35)36)28(30(23-17-9-3-10-18-23)24-19-11-4-12-20-24)37-27(25)29(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20H |
InChI Key |
FZRRMJKFVPNKOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(S3)N(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl-](/img/structure/B14181183.png)
![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)

![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)
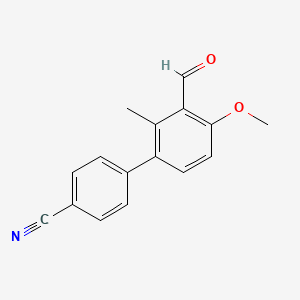
![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)
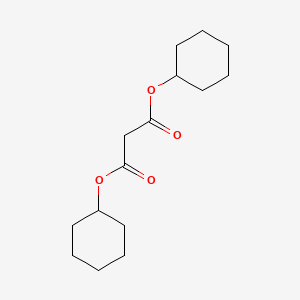
![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)
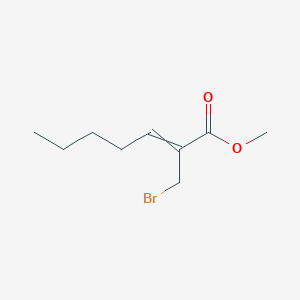
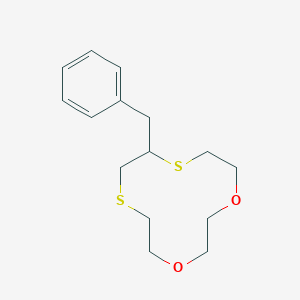
![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)
